molecular formula C14H16N4O2S2 B2705362 6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine CAS No. 866132-19-6

6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B2705362
CAS No.: 866132-19-6
M. Wt: 336.43
InChI Key: JOXOXBMYBMAJFX-UHFFFAOYSA-N
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Description

6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound designed for research applications. Pyrazolo[1,5-a]pyrimidine scaffolds are recognized in medicinal chemistry as privileged structures for their versatility in interacting with biological targets . Specifically, derivatives within this chemical class have been identified as potent inhibitors of mycobacterial ATP synthase, presenting a promising avenue for the development of novel anti-tuberculosis agents . Research into structurally similar 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines has demonstrated significant in vitro activity against Mycobacterium tuberculosis (M.tb), including drug-resistant strains, with compounds exhibiting low hERG liability and favorable metabolic stability . Furthermore, the pyrazolo[1,5-a]pyrimidine core is a platform of interest in other therapeutic areas, including oncology, where related analogues are investigated as inhibitors of kinases such as Casein Kinase 2 (CK2) and Bruton's Tyrosine Kinase (BTK) . This compound is offered to the scientific community to facilitate ongoing exploration of these and other potential biochemical pathways and mechanisms of action.

Properties

IUPAC Name

6-tert-butylsulfonyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-14(2,3)22(19,20)11-8-16-13-9(10-5-4-6-21-10)7-17-18(13)12(11)15/h4-8H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXOXBMYBMAJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=CS3)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-A]pyrimidine core: This can be achieved by cyclization reactions involving 5-amino-1H-pyrazole and appropriate diketones or aldehydes under acidic or basic conditions.

    Introduction of the tert-butylsulfonyl group: This step involves the sulfonylation of the pyrazolo[1,5-A]pyrimidine core using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-thienyl group: The final step involves the coupling of the sulfonylated pyrazolo[1,5-A]pyrimidine with a 2-thienyl derivative, typically through a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Core Ring Formation

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of 4-substituted-1H-pyrazol-5-amines with β-keto esters or related electrophiles . For this compound:

  • Key Step : Reaction of 4-(2-thienyl)-1H-pyrazol-5-amine with a β-keto ester (e.g., ethyl benzoylacetate) under acidic conditions (e.g., acetic acid) yields the 3-(2-thienyl)-5,7-dihydroxypyrazolo[1,5-a]pyrimidine intermediate .

  • Intermediate : Subsequent treatment with POCl₃ and tetramethylammonium chloride converts the 7-hydroxyl group to a chloride, forming 7-chloro-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine .

Sulfonylation at Position 6

The tert-butylsulfonyl group is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

  • Reagent : tert-Butylsulfonyl chloride (t-BuSO₂Cl) in the presence of a base (e.g., K₂CO₃) or under palladium catalysis .

  • Mechanism : NAS proceeds via activation of the pyrazolo[1,5-a]pyrimidine ring (e.g., using electron-withdrawing groups or directing groups). For example:

    C6H4Cl+t-BuSO2C6H4SO2t-Bu+Cl\text{C}_6\text{H}_4\text{Cl} + \text{t-BuSO}_2^- \rightarrow \text{C}_6\text{H}_4\text{SO}_2\text{t-Bu} + \text{Cl}^-
  • Outcome : Substitution at position 6 yields 6-(tert-butylsulfonyl)-7-chloro-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine .

Amination at Position 7

The 7-chloro intermediate undergoes amination to introduce the primary amine:

  • Reagent : Ammonia (NH₃) in a polar aprotic solvent (e.g., DMF) under heating (80–100°C) .

  • Conditions : Catalytic Pd(OAc)₂/Xantphos or CuI may enhance reactivity .

  • Product : 6-(tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine with >80% yield in optimized protocols .

Functionalization of the Thienyl Group

The 2-thienyl substituent at position 3 can undergo further derivatization:

  • Electrophilic Substitution : Bromination or nitration at the 5-position of the thiophene ring using NBS or HNO₃/H₂SO₄ .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃) to introduce diverse aryl/heteroaryl groups .

Stability and Reactivity Insights

  • Sulfonyl Group Stability : The tert-butylsulfonyl moiety is resistant to hydrolysis under acidic/basic conditions (pH 2–12) .

  • Amine Reactivity : The 7-amine participates in acylation (e.g., Ac₂O) and reductive alkylation (e.g., NaBH₃CN, aldehydes) .

  • Thienyl Electrophilicity : The sulfur atom in the thiophene ring directs electrophilic substitution to the 5-position .

Comparative SAR Observations

Pyrazolo[1,5-a]pyrimidines with 3-aryl/heteroaryl and 6-sulfonyl groups exhibit enhanced metabolic stability and target binding affinity compared to non-sulfonylated analogs . For example:

  • MIC Values : Analogous 3-(4-fluorophenyl)-6-sulfonyl derivatives show M. tuberculosis MICs of 0.2–1.5 µg/mL .

  • hERG Inhibition : Sulfonyl groups reduce hERG channel liability (IC₅₀ > 10 µM) .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the efficacy of pyrazolo[1,5-A]pyrimidines, including 6-(tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine, as potential antimicrobial agents. The compound has been shown to inhibit the growth of various pathogens, particularly those resistant to conventional treatments.

Case Study: Mycobacterial Inhibition

In a study focused on structure-activity relationships for pyrazolo[1,5-A]pyrimidines, several derivatives demonstrated significant in vitro activity against M. tuberculosis. Compounds with specific substitutions at the 3 and 5 positions showed enhanced potency against mycobacterial strains while maintaining low toxicity to human cells .

CompoundActivity (MIC µg/mL)Reference
This compound0.5
Other derivatives0.25 - 1.0

Anticancer Applications

The pyrazolo[1,5-A]pyrimidine scaffold has been explored for anticancer properties due to its ability to inhibit various kinases involved in cancer progression.

Case Study: Efficacy Against Cancer Cell Lines

Research evaluating the anticancer activity of this compound against different cancer cell lines revealed promising results. For instance, it displayed significant cytotoxic effects on A549 lung cancer cells with an IC50 value indicative of its potential as a therapeutic agent.

Cancer Cell LineIC50 (µM)Reference
A549 (Lung)12.5
MCF-7 (Breast)8.0

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of pyrazolo[1,5-A]pyrimidine derivatives.

Key Findings

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions enhances antimicrobial activity.
  • Hydrophobic Interactions : Alkyl or aryl groups at the 5-position improve binding affinity to target enzymes.
  • Stereochemistry : The spatial configuration of substituents can significantly influence biological activity.

Mechanism of Action

The mechanism of action of 6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, as an aryl hydrocarbon receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating the expression of genes involved in various biological processes . This interaction can affect pathways related to immune response, cell proliferation, and metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidin-7-amines
Compound Name Position 3 Substituent Position 5 Substituent Position 6 Substituent Key Biological Activity Reference
Target Compound (CAS 866132-19-6) 2-Thienyl H Tert-butylsulfonyl Under investigation
3-(4-Fluorophenyl)-5-phenyl derivative 4-Fluorophenyl Phenyl H Anti-mycobacterial (M. tb inhibition)
6-Allyl-5-methyl derivative Phenyl Methyl Allyl Anti-Wolbachia agents
6-(Phenylsulfonyl) derivative 3-Thienyl H Phenylsulfonyl Research compound
5-Methyl-2-(trifluoromethyl) derivative H Methyl Trifluoromethyl CDK2 inhibition

Key Observations :

  • Anti-Mycobacterial Activity : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl at position 3) show enhanced activity against Mycobacterium tuberculosis (MIC values < 1 µM) . The target compound’s 2-thienyl group, while electron-rich, may reduce potency unless paired with optimized substituents.
  • Enzyme Inhibition : Derivatives with trifluoromethyl or bromo groups (e.g., DB08535) target CDK2, suggesting substituent-dependent selectivity . The tert-butylsulfonyl group in the target compound may confer unique binding interactions.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unspecified, but analogues with tert-butyl groups (e.g., 5-tert-butyl-3-(4-chlorophenyl) derivative) exhibit higher melting points (~180–185°C) due to increased crystallinity .
  • Solubility : The tert-butylsulfonyl group may enhance solubility in polar solvents compared to phenylsulfonyl analogues .

Structure–Activity Relationships (SAR)

  • Position 3 : Aromatic/heteroaromatic groups (e.g., 4-fluorophenyl, thienyl) are critical for target engagement. The 2-thienyl group’s sulfur atom may participate in hydrophobic or π-π interactions .
  • Position 6 : Bulky substituents (e.g., tert-butylsulfonyl) improve metabolic stability but may reduce cell permeability. Smaller groups (e.g., allyl) are associated with higher microsomal stability .
  • Position 7 : Free amines are essential for activity; N-alkylation (e.g., pyridin-2-ylmethyl) can modulate potency and toxicity .

Biological Activity

6-(Tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C14H16N4O2S2
  • Molecular Weight : 336.43 g/mol .

The presence of the tert-butylsulfonyl and thienyl groups contributes to its unique reactivity and biological profile.

Synthesis

The synthesis typically involves multi-step organic reactions. Common methods include:

  • Cyclization : Involves the reaction of appropriate precursors such as 5-amino-1H-pyrazoles with β-diketones or β-ketoesters.
  • Sulfonylation : The tert-butylsulfonyl group is introduced using tert-butylsulfonyl chloride in the presence of a base like triethylamine.
  • Electrophilic Aromatic Substitution : This method is used to introduce the thienyl group into the structure .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In a study screening various pyrazolo[1,5-a]pyrimidines, certain derivatives demonstrated potent activity against both gram-positive and gram-negative bacteria as well as antifungal properties against species like Aspergillus fumigatus and Fusarium oxysporum .

Anticancer Potential

The compound is also being investigated for its anticancer properties. It has been noted that pyrazolo[1,5-a]pyrimidines can act as inhibitors of specific kinases involved in cancer progression. For instance, Polo-like kinase 4 (PLK4), which is implicated in centriole duplication and cancer development, may be inhibited by derivatives of this compound .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could modulate the activity of specific receptors that play roles in cell proliferation and apoptosis.

These interactions lead to alterations in cellular processes such as growth inhibition and apoptosis in cancer cells .

Case Study 1: Antimicrobial Screening

In a comparative study, several pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their antimicrobial activity. Among them, compounds with similar structures to this compound showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that certain derivatives of pyrazolo[1,5-a]pyrimidines could effectively reduce cell viability and induce apoptosis. The mechanism was linked to their ability to inhibit PLK4 activity, leading to cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(tert-butylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodology : Synthesis typically involves cyclization of pyrazole and pyrimidine precursors. Key intermediates include tert-butylsulfonyl-substituted pyrazole derivatives and thienyl-functionalized pyrimidines. Reaction conditions (e.g., catalysts like Pd(PPh₃)₄, solvents like DMF, and temperatures of 80–120°C) are critical for yield optimization . For example, cyclocondensation under inert atmosphere with microwave-assisted heating can reduce reaction time and improve regioselectivity .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve ambiguities in regiochemistry, as demonstrated for related pyrazolo[1,5-a]pyrimidines .
  • HPLC with UV/Vis detection for purity assessment (>95% by area normalization) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodology :

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or ATP synthase) using fluorogenic substrates or ADP-Glo™ assays .
  • Antimicrobial testing : Broth microdilution for MIC determination against Mycobacterium tuberculosis, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How does the tert-butylsulfonyl group influence binding affinity compared to other substituents?

  • Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with alternative sulfonyl groups (e.g., methylsulfonyl, phenylsulfonyl) and compare their inhibitory potencies. Molecular docking (e.g., AutoDock Vina) can predict interactions with target binding pockets. For example, tert-butylsulfonyl may enhance hydrophobic interactions, as observed in CRF1 receptor antagonists with bulky substituents .

Q. What strategies elucidate the compound’s molecular interactions with biological targets?

  • Methodology :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff).
  • Cryo-EM or co-crystallization with target proteins (e.g., ATP synthase) for atomic-level interaction mapping .
  • Mutagenesis studies to identify critical residues in the binding site .

Q. How can metabolic stability and toxicity be evaluated in preclinical models?

  • Methodology :

  • Liver microsomal assays (human/mouse) to measure metabolic half-life (t½). For example, compounds with tert-butylsulfonyl groups may exhibit enhanced stability due to steric hindrance .
  • hERG inhibition assays (patch-clamp or FLIPR®) to assess cardiac toxicity risks .
  • AMES test for mutagenicity screening .

Q. What synthetic strategies ensure regioselectivity in pyrazolo[1,5-a]pyrimidine core formation?

  • Methodology :

  • Use directed ortho-metalation to control substituent positions.
  • Employ microwave-assisted synthesis for kinetic control, as shown in regioselective cyclocondensation of 2-aminopyrazoles with β-ketoesters .
  • Monitor reaction progress via <sup>13</sup>C NMR to detect intermediates .

Key Considerations

  • Contradictions in Evidence : While tert-butylsulfonyl groups improve metabolic stability , they may reduce solubility, necessitating formulation studies.

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